2-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
2-[1-(4-Bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-dione core linked to a 4-bromobenzenesulfonyl-substituted azetidine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications. The bromine atom enhances electrophilicity, while the sulfonyl group contributes to hydrogen-bonding interactions with biological targets. Its bicyclic framework may influence conformational stability, a critical factor in binding affinity and selectivity .
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-11-5-7-13(8-6-11)25(23,24)19-9-12(10-19)20-16(21)14-3-1-2-4-15(14)17(20)22/h1-2,5-8,12,14-15H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIDYYFHENOOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The isoindole moiety can be synthesized via the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational similarity measures, such as Tanimoto and Dice indices , are widely used to quantify structural resemblance. For example:
| Compound Name | Tanimoto (MACCS) | Dice (Morgan) | Key Structural Differences |
|---|---|---|---|
| Target Compound | 1.00 | 1.00 | Reference |
| 4-Bromobenzenesulfonyl-azetidine analogs | 0.85–0.92 | 0.78–0.88 | Absence of isoindole-dione core |
| Isoindole-dione derivatives | 0.72–0.80 | 0.65–0.75 | Substituent variation at azetidine position |
These metrics suggest moderate-to-high similarity with azetidine-sulfonyl analogs but lower overlap with isoindole-dione derivatives lacking the brominated aromatic system .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that the target compound groups with kinase inhibitors and GPCR modulators , aligning with its sulfonyl-azetidine moiety’s propensity to interact with ATP-binding pockets. In contrast, simpler azetidine derivatives without the isoindole-dione core show weaker clustering with these targets, emphasizing the role of the fused bicyclic system in bioactivity .
Pharmacophore and 3D Conformational Analysis
Pharmacophore models highlight the importance of:
The sulfonyl group as a hydrogen-bond acceptor.
The bromine atom as a hydrophobic anchor.
The isoindole-dione core for rigidity.
Comparisons with bioisosteres (e.g., chlorine-substituted analogs) show reduced potency (IC50: 12 nM vs. 45 nM), likely due to bromine’s larger van der Waals radius enhancing hydrophobic interactions .
Limitations of Similarity-Based Predictions
While structural similarity metrics provide insights, they may fail to predict bioactivity accurately due to:
- Information loss in molecular descriptor calculations (e.g., ignoring stereoelectronic effects).
- Bioisosteric mismatches : Compounds with similar structures but divergent biological effects (e.g., agonism vs. antagonism) .
- Context-dependent activity : The target compound’s isoindole-dione core may confer unique metabolic stability compared to simpler analogs, altering pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
